molecular formula C7H5Br2N B12974985 2,6-Dibromo-4-vinylpyridine

2,6-Dibromo-4-vinylpyridine

Cat. No.: B12974985
M. Wt: 262.93 g/mol
InChI Key: RDZJPEJZAGKKPN-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-vinylpyridine is an organic compound with the molecular formula C7H5Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2 and 6 positions, and a vinyl group is substituted at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-vinylpyridine typically involves the bromination of 4-vinylpyridine. One common method is the reaction of 4-vinylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using bromide-bromate salts in an aqueous acidic medium, have been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.

    Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds formed by the coupling of the vinyl group with boronic acids.

Scientific Research Applications

2,6-Dibromo-4-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-vinylpyridine in chemical reactions involves its functional groups:

    Bromine Atoms: The bromine atoms at the 2 and 6 positions are reactive sites for nucleophilic substitution and coupling reactions. They can be replaced by other nucleophiles or participate in cross-coupling reactions.

    Vinyl Group: The vinyl group at the 4 position can undergo addition reactions and polymerization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-vinylpyridine is unique due to the presence of both bromine atoms and a vinyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and materials science.

Properties

Molecular Formula

C7H5Br2N

Molecular Weight

262.93 g/mol

IUPAC Name

2,6-dibromo-4-ethenylpyridine

InChI

InChI=1S/C7H5Br2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2

InChI Key

RDZJPEJZAGKKPN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC(=C1)Br)Br

Origin of Product

United States

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